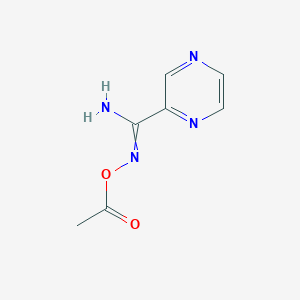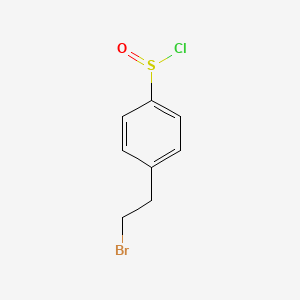
4-(2-Bromoethyl)benzene-1-sulfinyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromoethyl)benzene-1-sulfinyl chloride is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a bromoethyl group and a sulfinyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)benzene-1-sulfinyl chloride typically involves the reaction of 2-(bromoethyl)benzene with chlorosulfuric acid. The reaction is carried out at temperatures not exceeding 25°C to ensure the stability of the product . The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{Br} + \text{ClSO}_2\text{OH} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{CH}_2\text{Br})\text{SO}_2\text{Cl} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise temperature control and ensure high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)benzene-1-sulfinyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfinyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The bromoethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfinyl chloride group can be reduced to a sulfinyl group or further to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.
Oxidation: Products include bromoethylbenzaldehyde and bromoethylbenzoic acid.
Reduction: Products include bromoethylbenzene sulfinyl and bromoethylbenzene sulfide.
Scientific Research Applications
4-(2-Bromoethyl)benzene-1-sulfinyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)benzene-1-sulfinyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfinyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or modification of protein function. The bromoethyl group can undergo further chemical transformations, contributing to the compound’s versatility in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzenesulfonyl chloride: Similar in structure but lacks the ethyl group.
4-(2-Chloroethyl)benzene-1-sulfinyl chloride: Similar but with a chloroethyl group instead of a bromoethyl group.
4-(2-Bromoethyl)benzene-1-sulfonyl chloride: Similar but with a sulfonyl group instead of a sulfinyl chloride group.
Uniqueness
4-(2-Bromoethyl)benzene-1-sulfinyl chloride is unique due to the presence of both a bromoethyl group and a sulfinyl chloride group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
113344-86-8 |
|---|---|
Molecular Formula |
C8H8BrClOS |
Molecular Weight |
267.57 g/mol |
IUPAC Name |
4-(2-bromoethyl)benzenesulfinyl chloride |
InChI |
InChI=1S/C8H8BrClOS/c9-6-5-7-1-3-8(4-2-7)12(10)11/h1-4H,5-6H2 |
InChI Key |
DZIIKOXTCBHDRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCBr)S(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


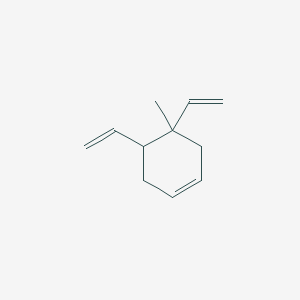
![Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14294287.png)
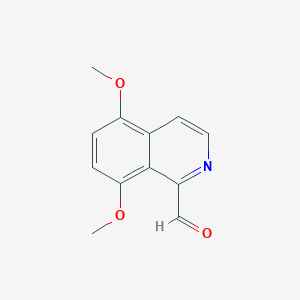
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)
![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)
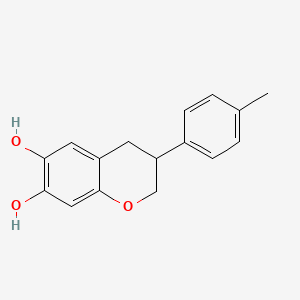
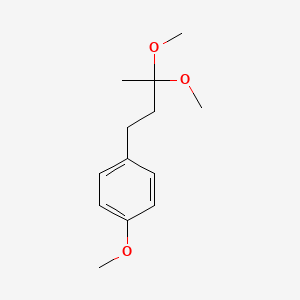
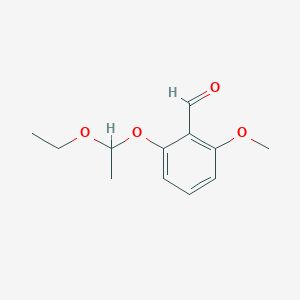
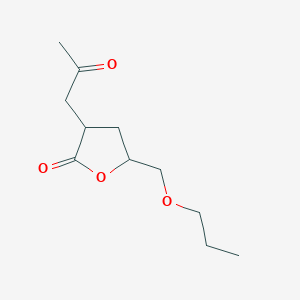

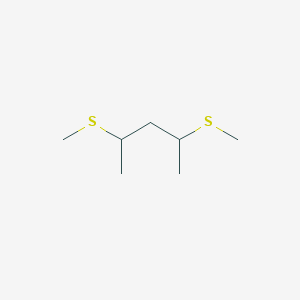

![Methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylpyrimidin-4-yl]sulfanylacetate](/img/structure/B14294342.png)
